Entrectinib-d4 -

Entrectinib-d4

Catalog Number: EVT-15272278
CAS Number:
Molecular Formula: C31H34F2N6O2
Molecular Weight: 564.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Entrectinib was developed by the pharmaceutical company Ignyta, which was later acquired by Roche. The compound is classified as a small molecule kinase inhibitor, specifically targeting tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK). It was approved by the United States Food and Drug Administration in August 2019 under the brand name Rozlytrek for its clinical applications in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of entrectinib-d4 involves several key steps, beginning with the preparation of functionalized precursors. A notable synthetic route reported by Nerviano relies on joining a carboxylic acid fragment with a specific amine derivative.

  1. Preparation of Intermediate: The benzoic acid intermediate is synthesized through a multi-step process starting from tert-butyl 4-fluoro-2-nitrobenzoate. This involves:
    • Substituting with N-methylpiperazine.
    • Reducing the nitro group.
    • Conducting reductive amination to yield the desired intermediate.
    • Trifluoroacetylation followed by deprotection to isolate the acid fragment.
  2. Final Synthesis: The final drug product is synthesized by converting the carboxylic acid to an acyl chloride using oxalyl chloride. This acyl chloride is then reacted with the amine derivative at low temperatures to form the core structure of entrectinib-d4, which is purified through recrystallization processes .
Molecular Structure Analysis

Structure and Data

Entrectinib-d4 shares a similar molecular structure with its non-deuterated counterpart, featuring a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles.

  • Molecular Formula: C31H30D4F2N6O2
  • Molecular Weight: Approximately 564.66 g/mol
  • Structural Characteristics:
    • The compound contains difluorobenzyl and piperazine moieties.
    • The presence of deuterium atoms enhances stability and may influence metabolic pathways.

Structural Representation

The structural formula can be represented as follows:

N 5 3 5 Difluorobenzyl 1H indazol 3 yl 4 4 methyl 1 piperazinyl 2 tetrahydro 2H pyran 4 ylamino benzamide\text{N 5 3 5 Difluorobenzyl 1H indazol 3 yl 4 4 methyl 1 piperazinyl 2 tetrahydro 2H pyran 4 ylamino benzamide}
Chemical Reactions Analysis

Reactions and Technical Details

Entrectinib-d4 undergoes various chemical reactions typical for small molecule inhibitors, including:

  • Hydrolysis: The acyl chloride intermediate can hydrolyze under aqueous conditions.
  • Nucleophilic Substitution: Reactions involving nucleophiles such as amines lead to the formation of stable bonds within its structure.
  • Deuteration Reactions: Specific reactions are designed to incorporate deuterium into the molecular framework without significantly altering its biological activity.

These reactions are crucial for both synthesizing entrectinib-d4 and understanding its stability and reactivity under physiological conditions .

Mechanism of Action

Process and Data

Entrectinib-d4 functions primarily as an inhibitor of certain receptor tyrosine kinases involved in cancer cell proliferation. Its mechanism involves:

  1. Binding to Kinase Domains: The compound selectively binds to the ATP-binding site of TRK, ROS1, and ALK kinases.
  2. Inhibition of Signal Transduction: By blocking these kinases, entrectinib-d4 disrupts downstream signaling pathways that promote tumor growth and survival.
  3. Induction of Apoptosis: The inhibition leads to reduced cell proliferation and can trigger apoptosis in tumor cells harboring NTRK or ROS1 fusions.

This mechanism highlights its efficacy in treating specific cancers characterized by these genetic alterations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to light yellow solid.
  • Solubility: Soluble in dimethyl sulfoxide; insoluble in water; moderately soluble in ethanol.
  • Melting Point: Predicted melting point around 717.5 °C.

Chemical Properties

  • pKa: Approximately 12.01, indicating basic characteristics.
  • Density: Estimated density is around 1.340 g/cm³.
    These properties are essential for understanding the drug's formulation and administration routes .
Applications

Scientific Uses

Entrectinib-d4 has significant applications in oncology research and treatment protocols:

  1. Cancer Treatment: Used primarily for patients with metastatic ROS1-positive non-small cell lung cancer and NTRK gene fusion-positive tumors.
  2. Research Tool: The deuterated version may be employed in pharmacokinetic studies to better understand metabolism and bioavailability compared to its non-deuterated counterpart.
  3. Drug Development: Potentially serves as a model compound for developing new kinase inhibitors with improved efficacy or reduced side effects.

Properties

Product Name

Entrectinib-d4

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-[(3,3,5,5-tetradeuteriooxan-4-yl)amino]benzamide

Molecular Formula

C31H34F2N6O2

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)/i6D2,7D2

InChI Key

HAYYBYPASCDWEQ-KXGHAPEVSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

Isomeric SMILES

[2H]C1(COCC(C1NC2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.